IMPDH Inhibition: Direct Submicromolar Ki Value for 4-(5-Methyl-1H-imidazol-2-yl)piperidine
4-(5-Methyl-1H-imidazol-2-yl)piperidine was evaluated for inhibitory activity against inosine-5′-monophosphate dehydrogenase (IMPDH). The compound exhibited a Ki value of 440 nM in an assay measuring inhibition towards NAD+ binding [1]. This represents a direct quantitative binding measurement for the unadorned scaffold, establishing a baseline for structure-activity relationship (SAR) studies targeting IMPDH.
| Evidence Dimension | IMPDH inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 440 nM |
| Comparator Or Baseline | Class baseline: Clinically used IMPDH inhibitor mycophenolic acid exhibits Ki ≈ 10-80 nM against IMPDH isoforms [2] |
| Quantified Difference | Target compound is ~5- to 44-fold less potent than mycophenolic acid |
| Conditions | Inhibition towards NAD+ binding; inhibition type noted as not competitive |
Why This Matters
This measured Ki value provides a quantitative starting point for medicinal chemists optimizing IMPDH-targeted scaffolds, enabling rational modification of the 4-(5-methyl-1H-imidazol-2-yl)piperidine core.
- [1] BindingDB. BDBM50088200: 4-(5-methyl-1H-imidazol-2-yl)piperidine. Ki = 440 nM against Inosine-5'-monophosphate dehydrogenase. View Source
- [2] Sintchak MD, Fleming MA, Futer O, et al. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid. Cell. 1996;85(6):921-930. PMID: 8681386. View Source
